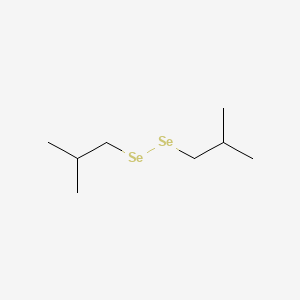
Diselenide, bis(2-methylpropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis(2-methylpropyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylpropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylpropyl), typically involves the reaction of 2-methylpropyl halides with selenium. One common method is the treatment of 2-methylpropyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting alkyl selenocyanate in water . This reaction is efficient and yields high amounts of the desired product. Another approach involves the use of selenium and hydrazine hydrate under atmospheric pressure in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of diselenides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Diselenide, bis(2-methylpropyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the substituent.
Applications De Recherche Scientifique
Diselenide, bis(2-methylpropyl), has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diselenide, bis(2-methylpropyl), involves its ability to modulate redox processes within cells. The compound can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. It interacts with molecular targets such as thiol-containing proteins and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: Diselenide, bis(2-methylpropyl), is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to diphenyl diselenide, it may exhibit different solubility and stability properties. The presence of 2-methylpropyl groups can also affect its interaction with biological targets, potentially leading to distinct pharmacological effects .
Propriétés
Numéro CAS |
56592-99-5 |
|---|---|
Formule moléculaire |
C8H18Se2 |
Poids moléculaire |
272.2 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropyldiselanyl)propane |
InChI |
InChI=1S/C8H18Se2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
FQPPQPCYJQGWGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Se][Se]CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


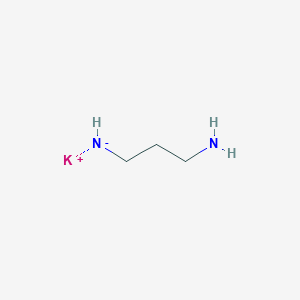
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
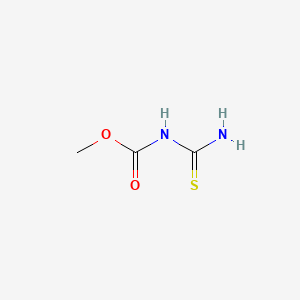
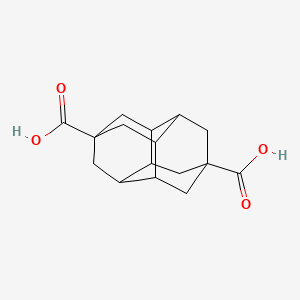
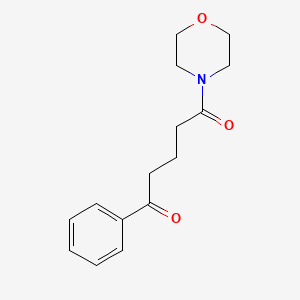
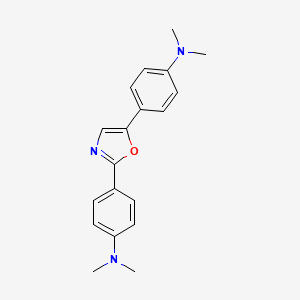
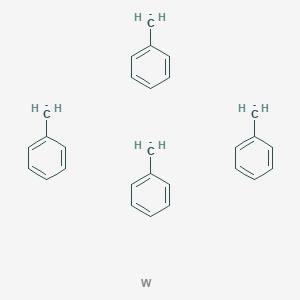

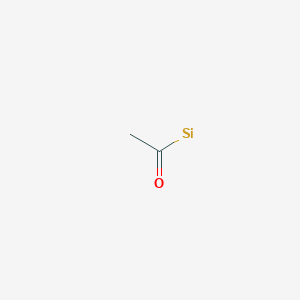
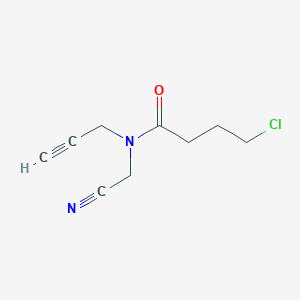
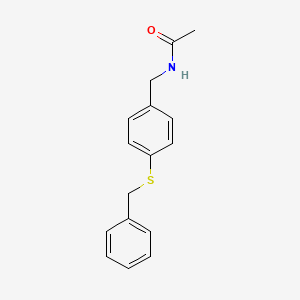
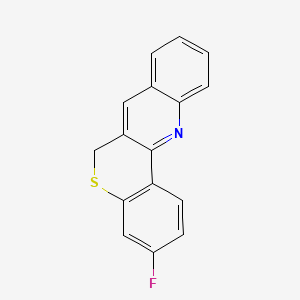
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

